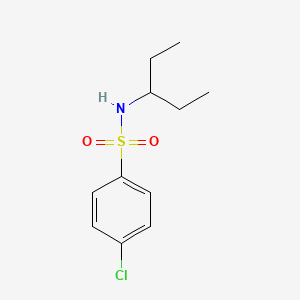
4-chloro-N-(1-ethylpropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(1-ethylpropyl)benzenesulfonamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors. This compound has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mécanisme D'action
4-chloro-N-(1-ethylpropyl)benzenesulfonamide acts as a selective inhibitor of Janus kinases, which are involved in the signaling pathways of cytokines. This compound binds to the active site of Janus kinases and prevents the phosphorylation of signal transducers and activators of transcription (STATs). This leads to the inhibition of cytokine signaling and the subsequent reduction of inflammation.
Biochemical and Physiological Effects
4-chloro-N-(1-ethylpropyl)benzenesulfonamide has been shown to have significant biochemical and physiological effects on the immune system. This compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the production of anti-inflammatory cytokines, such as interleukin-10. 4-chloro-N-(1-ethylpropyl)benzenesulfonamide can also reduce the activation of T cells, B cells, and dendritic cells, which are involved in the pathogenesis of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-(1-ethylpropyl)benzenesulfonamide has several advantages for lab experiments. This compound has high selectivity and potency for Janus kinases, making it suitable for studying the signaling pathways of cytokines. 4-chloro-N-(1-ethylpropyl)benzenesulfonamide has also been shown to be effective in various animal models of autoimmune diseases, making it a promising candidate for further preclinical studies. However, 4-chloro-N-(1-ethylpropyl)benzenesulfonamide has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high doses.
Orientations Futures
4-chloro-N-(1-ethylpropyl)benzenesulfonamide has several potential future directions for research. One direction is to investigate the efficacy and safety of this compound in clinical trials for various autoimmune diseases. Another direction is to explore the mechanisms of action of Janus kinases and their role in cytokine signaling. Additionally, 4-chloro-N-(1-ethylpropyl)benzenesulfonamide can be used as a tool compound to study the role of Janus kinases in other biological processes, such as cancer and infectious diseases. Overall, 4-chloro-N-(1-ethylpropyl)benzenesulfonamide has significant potential for therapeutic and research applications in the field of immunology.
Méthodes De Synthèse
4-chloro-N-(1-ethylpropyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-ethylpropylamine to form the intermediate 4-chloro-N-(1-ethylpropyl)benzenesulfonamide. This intermediate is then subjected to further reactions to obtain the final product, 4-chloro-N-(1-ethylpropyl)benzenesulfonamide. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for various research applications.
Applications De Recherche Scientifique
4-chloro-N-(1-ethylpropyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways of cytokines, including interleukin-2, -4, -7, -9, -15, and -21. By inhibiting these cytokines, 4-chloro-N-(1-ethylpropyl)benzenesulfonamide can reduce inflammation and prevent the progression of autoimmune diseases.
Propriétés
IUPAC Name |
4-chloro-N-pentan-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2S/c1-3-10(4-2)13-16(14,15)11-7-5-9(12)6-8-11/h5-8,10,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQROOTGIIPTLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(pentan-3-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

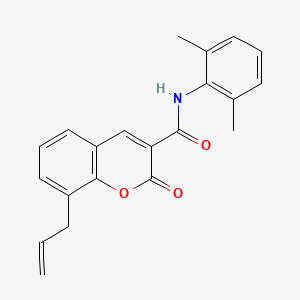
![N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B5756014.png)
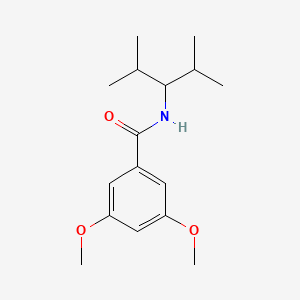
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5756033.png)
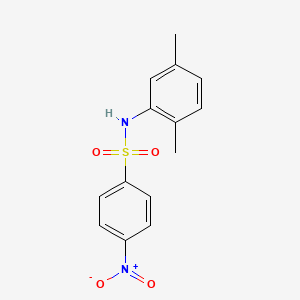
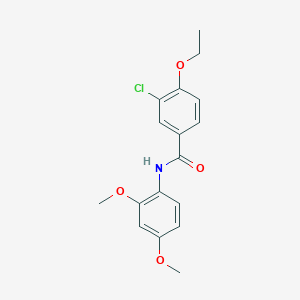
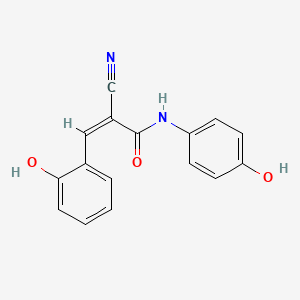
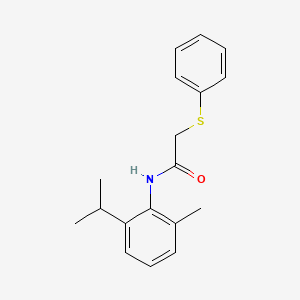
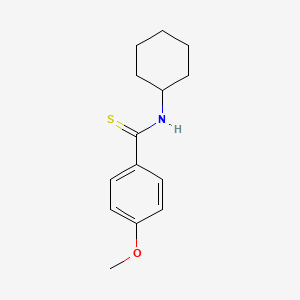
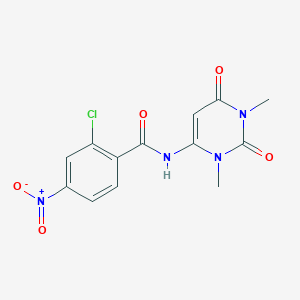
![2-[(2-methyl-1,3-dioxan-2-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5756105.png)
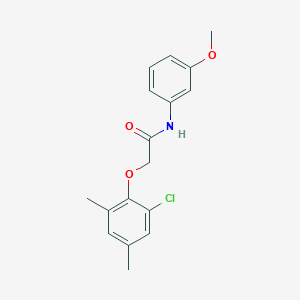
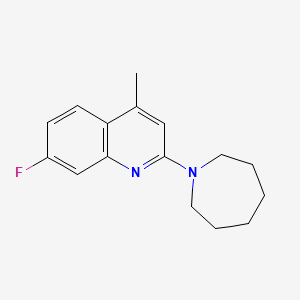
![N-[3-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5756110.png)